2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE
Overview
Description
2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide, leading to the formation of new derivatives.
Scientific Research Applications
2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Biological Research: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(2-METHYLPHENYL)METHYL]-5-(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}PHENYL)-2H-1,2,3,4-TETRAZOLE can be compared with similar compounds such as:
2-(2-methylbenzyl)-5-phenyl-2H-tetrazole: This compound lacks the trifluoromethyl and benzyl groups, resulting in different chemical and biological properties.
5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole: This compound lacks the 2-methylbenzyl group, which may affect its stability and reactivity.
2-(2-methylbenzyl)-5-(4-phenyl)-2H-tetrazole:
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O/c1-16-5-2-3-7-19(16)14-30-28-22(27-29-30)18-9-11-21(12-10-18)31-15-17-6-4-8-20(13-17)23(24,25)26/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWZSRAIAFOSJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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